3,5-Difluoro-4-(methythio)phenol
Description
The exploration of novel chemical entities is a cornerstone of scientific advancement, driving innovation across various fields, from medicine to materials science. In this context, the structural and functional attributes of 3,5-Difluoro-4-(methylthio)phenol position it as a compound of considerable research interest. Its architecture, combining a difluorinated phenolic ring with a methylthio group, offers a unique confluence of properties that are highly sought after in modern chemical synthesis.
The introduction of fluorine and sulfur atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govwikipedia.org Organofluorine compounds, for instance, are integral to a significant portion of pharmaceuticals and agrochemicals. chinesechemsoc.orgnih.gov The high electronegativity and small size of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chinesechemsoc.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting increased stability to the molecule. chinesechemsoc.orgwikipedia.org
Similarly, organosulfur compounds are ubiquitous in nature and play a crucial role in biological systems, being present in essential amino acids like cysteine and methionine. wikipedia.orgbritannica.com In the realm of synthetic chemistry, organosulfur compounds, particularly thioethers, are valued for their diverse applications. researchgate.net They are found in numerous pharmaceuticals and are key intermediates in the synthesis of a wide range of biologically active molecules. nih.gov The sulfur atom can exist in various oxidation states, allowing for a rich and versatile chemistry. nih.gov
The phenolic scaffold is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological and material properties. researchgate.netnih.govacs.orggsconlinepress.com Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities. gsconlinepress.com In drug design, the hydroxyl group of a phenol (B47542) can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov However, the application of simple phenols in pharmaceuticals can be limited by metabolic instability. nih.gov This has led to extensive research into phenol bioisosteres, which are structurally similar groups that can mimic the biological activity of phenols while offering improved pharmacokinetic properties. nih.govresearchgate.net The inherent reactivity of the phenolic ring also makes it a versatile platform for further chemical modifications, allowing for the synthesis of complex molecular architectures. acs.org
The chemical structure of 3,5-Difluoro-4-(methylthio)phenol, with its distinct arrangement of functional groups, suggests a unique reactivity profile. The two fluorine atoms positioned meta to the hydroxyl group significantly influence the electronic properties of the aromatic ring. Their strong electron-withdrawing nature is expected to increase the acidity of the phenolic proton compared to phenol itself. This enhanced acidity can be advantageous in reactions where deprotonation of the phenol is a key step.
The methylthio group, located para to the hydroxyl group and ortho to the fluorine atoms, introduces a sulfur-based nucleophilic center and a site for potential oxidation to sulfoxide (B87167) or sulfone, further expanding the synthetic utility of the molecule. The presence of both fluorine and sulfur substituents on the same aromatic ring offers opportunities for regioselective reactions. For instance, nucleophilic aromatic substitution reactions may be directed to specific positions on the ring, influenced by the activating and deactivating effects of the existing functional groups.
While specific, detailed research findings on the reactivity of 3,5-Difluoro-4-(methylthio)phenol are not extensively documented in publicly available literature, its structural motifs are present in various compounds that have been investigated in medicinal and materials chemistry research.
| Property | Value |
|---|---|
| CAS Number | 1447123-13-8 |
| Molecular Formula | C7H6F2OS |
| Molecular Weight | 176.19 g/mol |
The fields of aromatic thioethers and fluorophenols are active areas of chemical research, driven by their importance as building blocks in the synthesis of functional molecules. jst.go.jporganic-chemistry.org The synthesis of aromatic thioethers can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. jst.go.jporganic-chemistry.org Research in this area focuses on developing milder, more efficient, and environmentally benign synthetic protocols. jst.go.jp
Fluorophenols, on the other hand, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of fluorine atoms can significantly modulate the properties of phenolic compounds, leading to enhanced biological activity or improved material characteristics. nih.gov Research on fluorophenols often involves exploring new fluorination methodologies and investigating the structure-activity relationships of fluorinated phenolic derivatives. The convergence of these two research areas in a single molecule, as seen in 3,5-Difluoro-4-(methylthio)phenol, highlights the potential for creating novel compounds with a unique combination of properties derived from both the thioether and fluorophenol moieties.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXZYGDCEFCNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Difluoro 4 Methylthio Phenol and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework
A retrosynthetic analysis of 3,5-Difluoro-4-(methylthio)phenol reveals several logical disconnections to simplify the molecule into readily available starting materials. The primary disconnections involve the carbon-sulfur bond of the methylthio group and the carbon-oxygen bond of the phenol (B47542).
One key disconnection is at the aryl-sulfur bond, suggesting a precursor such as a 3,5-difluoro-4-halophenol which could undergo nucleophilic substitution with a methylthiolate source. Alternatively, an electrophilic thiolation of 3,5-difluorophenol (B1294556) could be envisioned. Another strategic disconnection points to the formation of the phenol group itself, possibly from a corresponding aniline (B41778) derivative via a Sandmeyer-type reaction or from a boronic acid precursor.
A convergent retrosynthetic strategy might involve the synthesis of a 4-(methylthio)phenyl precursor which is then subjected to fluorination. However, controlling the regioselectivity of fluorination at a late stage can be challenging. Therefore, a more linear approach, starting with a difluorinated aromatic compound, is often preferred.
Established Synthetic Routes for Related Fluorinated Phenols
The synthesis of the core 3,5-difluorophenol structure is a critical aspect of any synthetic route towards the target molecule. Several established methods for the preparation of fluorinated phenols and the introduction of key functional groups are pertinent.
Fluorination Strategies in Aromatic Systems
The introduction of fluorine atoms onto an aromatic ring is a fundamental step. Deoxyfluorination of phenols represents a direct method to convert a hydroxyl group to a fluorine atom. harvard.edunih.gov While not directly applicable for the synthesis of 3,5-difluorophenol from a dihydroxybenzene due to regioselectivity issues, it is a key technology in organofluorine chemistry. More traditional methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aniline, remain a viable, albeit often harsh, method for introducing fluorine. harvard.edu For the synthesis of compounds like 3,5-difluoroaniline (B1215098), a potential precursor to 3,5-difluorophenol, a two-step process starting from 1,3,5-trichlorobenzene (B151690) has been described. This involves fluorination to 1,3,5-trifluorobenzene (B1201519) followed by amination. byjus.com
Phenol Synthesis via Boronic Acid Oxidation Pathways
A well-documented and efficient method for the synthesis of phenols involves the oxidation of arylboronic acids. This approach has been successfully applied to the preparation of 3,5-difluorophenol. The synthesis starts with 3,5-difluorobromobenzene, which is converted to 3,5-difluorophenylboronic acid. This transformation is typically achieved by reacting the brominated precursor with a strong base like n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis, or by direct reaction with boric acid. ontosight.aigoogle.com The resulting 3,5-difluorophenylboronic acid is then oxidized to 3,5-difluorophenol using an oxidizing agent. ontosight.aigoogle.com
| Precursor | Reagents | Product | Yield | Reference |
| 3,5-Difluorobromobenzene | 1. n-Butyllithium, -70°C2. Boric acid | 3,5-Difluorophenylboronic acid | 78.5% | ontosight.ai |
| 3,5-Difluorobromobenzene | 1. n-Butyllithium, -60°C2. Boric acid | 3,5-Difluorophenylboronic acid | 85.8% | ontosight.ai |
| 3,5-Difluorophenylboronic acid | Oxidizing agent, catalyst | 3,5-Difluorophenol | - | ontosight.aigoogle.com |
Introduction of Thioether Functionality via Nucleophilic Aromatic Substitution or Thiolation
The introduction of a methylthio group onto an aromatic ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) and electrophilic thiolation being the most common.
Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. researchgate.netlumenlearning.comlibretexts.org The fluorine atoms in polyfluoroarenes can act as activating groups and leaving groups in SNAr reactions. nih.gov For the synthesis of 3,5-Difluoro-4-(methylthio)phenol, a plausible precursor would be a 3,4,5-trifluorophenol, where the fluorine at the 4-position is selectively displaced by a methylthiolate nucleophile. The presence of the electron-withdrawing fluorine atoms and the phenolic hydroxyl group (especially in its phenoxide form) would activate the ring towards nucleophilic attack. libretexts.org The synthesis of 4-(methylthio)phenol (B156131) from 4-chlorophenol (B41353) and a methylthiol source in the presence of a base exemplifies this approach. ontosight.ai
Electrophilic Thiolation: Electrophilic thiolation involves the reaction of an electron-rich aromatic compound, such as a phenol, with an electrophilic sulfur reagent. rsc.org The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.org A method for the synthesis of 4-methylthiophenol involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net This suggests that a similar approach could potentially be applied to 3,5-difluorophenol to introduce the methylthio group at the para position.
| Starting Material | Reagents | Product | Yield | Reference |
| Phenol | Dimethyl disulfide, H₂SO₄ | 4-Methylthiophenol | 79.3-83.5% | researchgate.net |
| 4-Chlorophenol | Methylthiol, base | 4-(Methylthio)phenol | - | ontosight.ai |
Direct and Convergent Synthetic Approaches to 3,5-Difluoro-4-(methylthio)phenol
While a stepwise approach building upon a pre-formed 3,5-difluorophenol ring is logical, direct and convergent syntheses offer alternative and potentially more efficient routes.
Development of Novel Reaction Sequences and Multi-Step Syntheses
A potential multi-step synthesis for 3,5-Difluoro-4-(methylthio)phenol could commence with a readily available starting material like 1,2,3-trifluorobenzene. A plausible reaction sequence is outlined below:
Optimization of Reaction Parameters, Yields, and Selectivity
The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the synthesis of the 3,5-difluorophenol precursor from 3,5-difluorobromobenzene, key parameters to optimize include the choice of base, catalyst, solvent, temperature, and reaction time. For instance, the use of a 12-15% aqueous sodium hydroxide (B78521) solution and a copper catalyst system has been reported. google.com The molar ratio of reactants, such as that between 3,5-difluorobromobenzene and DMSO, has also been shown to be a critical factor, with a 1:1 ratio being preferable in some cases. google.com
For the subsequent methylthiolation step, the choice of reagent and catalyst is paramount for achieving high yield and regioselectivity. The reactivity of the phenol can be modulated by the choice of base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide. The reaction temperature will also play a crucial role in controlling the rate of reaction and minimizing the formation of byproducts.
To illustrate the impact of reaction parameter optimization, consider the analogous Suzuki coupling reaction for the synthesis of phenol derivatives. In such reactions, parameters like the choice of palladium catalyst, ligand, base, and solvent system are meticulously screened to maximize yield.
Table 1: Illustrative Optimization of Reaction Parameters for a Generic Phenol Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |
| Yield (%) | 65 | 85 | 78 | 92 |
This table is a generalized representation and not specific to the synthesis of 3,5-Difluoro-4-(methylthio)phenol.
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of 3,5-Difluoro-4-(methylthio)phenol offers several opportunities to implement these principles.
Solvent Selection and Minimization Strategies
The choice of solvent is a critical aspect of green synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the synthesis of phenol derivatives, water is an excellent green solvent, particularly for reactions involving water-soluble starting materials or phase-transfer catalysis. The use of ionic liquids and deep eutectic solvents is also gaining traction as they offer low volatility and can be designed for specific applications. mdpi.com Minimizing the total volume of solvent used is another key strategy, which can be achieved through the use of highly concentrated reaction mixtures or solvent-free reaction conditions where feasible.
Atom Economy and Waste Reduction in Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. monash.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the proposed synthesis of 3,5-Difluoro-4-(methylthio)phenol, the diazotization of 3,5-difluoroaniline has a lower atom economy due to the generation of nitrogen gas and other salts. In contrast, a direct C-H activation/functionalization approach for introducing the methylthio group would, in principle, have a higher atom economy.
Waste reduction can be achieved by optimizing reaction selectivity, which minimizes the formation of unwanted side products. The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry and significantly reduces waste. For instance, employing a recyclable catalyst for the hydroxylation or methylthiolation steps would be a significant green improvement.
Scalability and Process Chemistry Considerations for Efficient Production
The transition from a laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges and considerations. A scalable process must be safe, cost-effective, and robust.
For the synthesis of 3,5-Difluoro-4-(methylthio)phenol, several factors need to be addressed for efficient production. The availability and cost of the starting materials, such as 3,5-difluoroaniline or 3,5-difluorobromobenzene, are primary considerations. The safety of the reaction conditions, particularly when dealing with potentially hazardous reagents or exothermic reactions, is paramount.
Process optimization for scalability often involves moving from batch to continuous flow processing. Flow chemistry can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, especially for highly reactive intermediates. The purification of the final product is another critical aspect. Crystallization is often preferred over chromatographic methods at large scale due to its efficiency and lower solvent consumption. The development of a robust crystallization procedure for 3,5-Difluoro-4-(methylthio)phenol would be a key step in ensuring high purity and yield on a large scale.
Chemical Reactivity and Derivatization of 3,5 Difluoro 4 Methylthio Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 3,5-Difluoro-4-(methylthio)phenol is highly susceptible to electrophilic aromatic substitution due to the potent activating nature of the hydroxyl group. byjus.com This group strongly directs incoming electrophiles to the positions ortho and para to it. ucalgary.ca
The positions available for electrophilic attack on the 3,5-Difluoro-4-(methylthio)phenol ring are C2 and C6, which are ortho to the powerfully activating hydroxyl group. ucalgary.ca The hydroxyl group increases the electron density at these positions through resonance, making them highly nucleophilic. byjus.com This strong activation often allows reactions to proceed under milder conditions than those required for benzene (B151609). ucalgary.ca
The other substituents modulate this reactivity:
Methylthio (-SCH₃) Group: Located para to the hydroxyl group, the methylthio group is also an ortho, para-director and an activating group. Its presence reinforces the electron density of the aromatic ring.
Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur selectively at the C2 and C6 positions. byjus.comjeeadv.ac.in For instance, bromination is expected to proceed readily, possibly without a Lewis acid catalyst, to yield 2-bromo- or 2,6-dibromo-3,5-difluoro-4-(methylthio)phenol. byjus.comlibretexts.org
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | C1 | Strongly Activating (Resonance) | Ortho, Para |
| Methylthio (-SCH₃) | C4 | Activating (Resonance) | Ortho, Para |
| Fluoro (-F) | C3, C5 | Deactivating (Induction) | Ortho, Para |
Nucleophilic Reactions Involving the Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and serves as a key intermediate for various transformations. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the phenol (B47542), facilitating the formation of the corresponding phenoxide ion. chemrxiv.org
The phenoxide derived from 3,5-Difluoro-4-(methylthio)phenol can undergo nucleophilic attack on various electrophiles to form ethers and esters.
Etherification: In the Williamson ether synthesis, the phenoxide reacts with alkyl halides to produce aryl ethers. This reaction provides a straightforward method to introduce diverse alkyl or substituted alkyl groups onto the phenolic oxygen. jeeadv.ac.invedantu.com
Esterification: The phenol can be acylated to form esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base. vedantu.comnih.gov This reaction is a common method for protecting the hydroxyl group or for synthesizing molecules with specific properties.
| Reaction | Reagent(s) | Product Type |
| Etherification | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Aryl Methyl Ether |
| Esterification | Pyridine, Acetyl Chloride (CH₃COCl) | Aryl Acetate Ester |
Phenoxides are widely used as ligands in coordination chemistry and catalysis. acs.orgresearchgate.net The phenoxide of 3,5-Difluoro-4-(methylthio)phenol can act as an anionic ligand, coordinating to a metal center through the oxygen atom. The electronic properties of the resulting metal complex would be modulated by the substituents on the phenyl ring. The electron-withdrawing fluorine atoms would make the phenoxide a less powerful electron donor compared to unsubstituted phenoxide, which can influence the stability and catalytic activity of the metal complex. acs.org The sulfur atom of the methylthio group could also potentially act as a secondary coordination site, making the molecule a bidentate ligand in certain conformations.
Transformations Involving the Methylthio Group
The methylthio group (-SCH₃), a thioether, is susceptible to oxidation, offering another avenue for derivatization.
The sulfur atom in the methylthio group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is highly valuable as it significantly alters the electronic and steric properties of the substituent, converting the electron-donating thioether into the strongly electron-withdrawing sulfoxide and sulfone groups. jchemrev.comnih.gov
To Sulfoxide: Controlled oxidation, typically using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxyacid (e.g., m-CPBA) at low temperatures, yields the corresponding methylsulfinyl derivative (a sulfoxide). expertsmind.comorganic-chemistry.org
To Sulfone: Using an excess of the oxidizing agent or stronger oxidizing conditions leads to the formation of the methylsulfonyl derivative (a sulfone). jchemrev.comexpertsmind.com
These oxidation reactions are generally chemoselective, leaving the phenolic ring and hydroxyl group intact under appropriate conditions.
| Desired Product | Typical Reagent(s) | Resulting Functional Group |
| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Methylsulfinyl (-S(O)CH₃) |
| Sulfone | ≥2 eq. H₂O₂ or KMnO₄ | Methylsulfonyl (-S(O)₂CH₃) |
Metal-Catalyzed Cross-Coupling Reactions Involving Sulfur-Based Intermediates
While the primary focus of cross-coupling reactions with this molecule often involves the hydroxyl or fluorine moieties, the sulfur atom of the methylthio group can also participate in such transformations, typically after conversion to a more reactive intermediate. A key example is the formation of boronic acid pinacol (B44631) esters, which are versatile partners in Suzuki-Miyaura coupling reactions. frontierspecialtychemicals.com These reactions are fundamental in creating carbon-carbon bonds, a cornerstone of modern organic synthesis.
The synthesis of the corresponding boronic acid pinacol ester of 3,5-Difluoro-4-(methylthio)phenol allows for its coupling with a wide array of aryl, heteroaryl, or vinyl halides and triflates. The general scheme for a Suzuki-Miyaura coupling reaction involving such a boronic ester is depicted below:
Scheme 1: Generalized Suzuki-Miyaura Coupling Reaction
The success of these coupling reactions is highly dependent on the choice of catalyst, base, and solvent. Palladium-based catalysts are most commonly employed for this purpose. frontierspecialtychemicals.com The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the boronic ester, potentially requiring tailored reaction conditions to achieve optimal yields.
Reactivity at the Fluorine Centers (e.g., C-F Bond Functionalization)
The carbon-fluorine bond is the strongest single bond to carbon, making its functionalization a significant challenge in organic chemistry. However, the development of advanced catalytic systems has enabled the selective activation and transformation of C-F bonds. In the context of 3,5-Difluoro-4-(methylthio)phenol, the fluorine atoms are positioned ortho to the hydroxyl group and meta to the methylthio group.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalizing the C-F bonds, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. The phenolic hydroxyl group, especially in its deprotonated form (phenoxide), can enhance the electron density of the ring, making SNAr reactions more challenging. However, under specific conditions with highly reactive nucleophiles or through transition-metal-catalyzed processes, displacement of the fluorine atoms may be achievable.
Recent advancements in C-F bond activation using transition metals like nickel, palladium, or rhodium have opened new possibilities. These methods often involve oxidative addition of the C-F bond to a low-valent metal center, followed by subsequent transformations. The specific application of these techniques to 3,5-Difluoro-4-(methylthio)phenol would require dedicated investigation to determine feasibility and optimal conditions.
Synthesis of Advanced Intermediates and Complex Scaffolds
The strategic modification of 3,5-Difluoro-4-(methylthio)phenol allows for the creation of more complex molecules that can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Boronic acids and their esters are invaluable tools in organic synthesis, primarily due to their role in the aforementioned Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of (3,5-Difluoro-4-(methylthio)phenyl)boronic acid or its pinacol ester is a crucial step to enable its use as a coupling partner. bldpharm.com
A common method for the synthesis of aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. orgsyn.org For 3,5-Difluoro-4-(methylthio)phenol, this would typically involve the protection of the phenolic hydroxyl group, followed by ortho-lithiation or a halogen-metal exchange if a bromo or iodo precursor is used.
Table 1: Synthetic Routes to Aryl Boronic Acids nih.gov
| Method | Description | Starting Material | Reagents |
|---|---|---|---|
| Organolithium Route | Formation of an aryllithium species followed by reaction with a borate ester. | Aryl halide or activated aromatic ring | n-BuLi, s-BuLi, or t-BuLi; Trialkyl borate (e.g., B(OMe)3) |
| Grignard Route | Formation of a Grignard reagent and subsequent reaction with a borate ester. | Aryl halide | Mg; Trialkyl borate |
The choice of synthetic route depends on the availability of starting materials and the compatibility of the functional groups present in the molecule. For instance, the Miyaura borylation offers a milder alternative that can tolerate a wider range of functional groups.
The stability of the resulting boronic acid is also a consideration. Boronic acids can undergo dehydration to form boroxines or be sensitive to air and moisture. vt.edu Esterification with diols like pinacol to form boronic esters often provides a more stable and easier-to-handle intermediate. researchgate.net
The phenolic nature of 3,5-Difluoro-4-(methylthio)phenol, after conversion to an aldehyde or ketone, allows for the formation of Schiff bases. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or ketone. wjpsonline.comresearchgate.net
To prepare a Schiff base from 3,5-Difluoro-4-(methylthio)phenol, the phenol would first need to be converted into a corresponding aldehyde. This can be achieved through various formylation reactions, such as the Reimer-Tiemann or Duff reaction, which introduce a formyl group onto the aromatic ring, typically ortho to the hydroxyl group.
Once the aldehyde derivative is obtained, it can be condensed with a primary amine to form the Schiff base. nih.gov
Scheme 2: General Formation of a Schiff Base
The reaction is often carried out in a suitable solvent with or without a catalyst and may require the removal of water to drive the equilibrium towards the product. nih.gov The resulting Schiff bases can be used as ligands in coordination chemistry or as intermediates for the synthesis of other nitrogen-containing heterocyclic compounds. mdpi.com
Detailed Mechanistic Investigations of Key Transformations
The mechanisms of the reactions discussed above are well-established in organic chemistry.
Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X) to form a palladium(II) intermediate.
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-Ar), regenerating the palladium(0) catalyst.
Formation of Boronic Acids via Organolithium Reagents: This reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic boron atom of the trialkyl borate. This forms a borate complex, which upon acidic hydrolysis, yields the boronic acid.
Schiff Base Formation: The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. researchgate.net
Specific mechanistic studies on the reactions of 3,5-Difluoro-4-(methylthio)phenol itself are not extensively reported in the readily available literature. However, the known mechanisms for these fundamental organic transformations provide a strong basis for understanding its chemical behavior. Further computational and experimental studies could provide deeper insights into the influence of the specific electronic and steric effects of the fluoro and methylthio substituents on reaction rates and pathways.
Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Methylthio Phenol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic structure and stability of molecules. For 3,5-Difluoro-4-(methylthio)phenol, these methods can predict its three-dimensional geometry, thermodynamic stability, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.
For 3,5-Difluoro-4-(methylthio)phenol, DFT calculations would typically commence with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. A common approach involves using a functional, such as B3LYP, paired with a basis set, for instance, 6-311++G(d,p), to accurately model the electron density and molecular orbitals. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further DFT calculations can be performed to determine various energetic properties. These include the total electronic energy, the enthalpy of formation, and the Gibbs free energy. These values are crucial for understanding the thermodynamic stability of the molecule and its potential to participate in chemical reactions.
Table 1: Illustrative Optimized Geometrical Parameters of 3,5-Difluoro-4-(methylthio)phenol using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.35 | ||
| O-H | 0.96 | ||
| C-S | 1.78 | ||
| S-CH3 | 1.82 | ||
| C-F | 1.34 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-O-H | 109.5 | ||
| C-S-C | 105.2 | ||
| C-C-F | 119.8 | ||
| C-C-C (aromatic) | 118.5 - 121.5 | ||
| H-O-C-C | |||
| C-C-S-C |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from specific DFT calculations for this molecule.
Molecular Orbital Analysis (HOMO-LUMO) and Electrophilicity/Nucleophilicity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive. For 3,5-Difluoro-4-(methylthio)phenol, the electron-donating phenol (B47542) group and the sulfur atom would be expected to contribute significantly to the HOMO, while the electron-withdrawing fluorine atoms and the aromatic ring would influence the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for 3,5-Difluoro-4-(methylthio)phenol
| Parameter | Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 7.30 |
| Electronegativity (χ) | 4.85 |
| Chemical Hardness (η) | 3.65 |
| Global Electrophilicity Index (ω) | 3.22 |
Note: The data in this table is for illustrative purposes and represents expected values based on the analysis of similar compounds.
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or even serve as a primary means of characterization when experimental data is unavailable.
Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of 3,5-Difluoro-4-(methylthio)phenol. The calculations would typically be performed on the DFT-optimized geometry, and the results would be referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Computational Simulation of IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational methods, particularly those based on DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra.
These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies can be used to assign the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes. For 3,5-Difluoro-4-(methylthio)phenol, characteristic vibrational modes would include the O-H stretch, C-F stretches, C-S stretch, and various aromatic ring vibrations.
Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their UV-Vis spectra.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For 3,5-Difluoro-4-(methylthio)phenol, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic ring. The positions and intensities of these absorptions would be influenced by the substituent groups, namely the hydroxyl, methylthio, and fluorine groups.
Table 3: Illustrative Predicted Spectroscopic Data for 3,5-Difluoro-4-(methylthio)phenol
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | δ 9.5 (OH), 7.0 (Ar-H), 2.5 (S-CH3) |
| ¹³C NMR | Chemical Shift (ppm) | δ 155 (C-O), 150 (C-F), 115 (Ar-C), 15 (S-CH3) |
| IR | Vibrational Frequency (cm⁻¹) | ~3600 (O-H stretch), ~1300 (C-F stretch), ~700 (C-S stretch) |
| UV-Vis | λmax (nm) | ~280 |
Note: The data in this table is illustrative and represents expected values. Actual spectroscopic data would be obtained from specific computational simulations.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical behavior. For 3,5-Difluoro-4-(methylthio)phenol, computational methods can predict the most stable arrangements of its atoms and the energy required to transition between them.
Identification of Stable Conformers and Rotational Isomerism
The primary sources of conformational isomerism in 3,5-Difluoro-4-(methylthio)phenol are the rotation around the C-O bond of the hydroxyl group and the C-S bond of the methylthio group.
Hydroxyl Group Rotation: The orientation of the hydroxyl hydrogen can be either in the plane of the benzene (B151609) ring or out of the plane. For phenol and its derivatives, the planar conformations are typically the most stable due to favorable interactions between the oxygen lone pairs and the aromatic pi-system. Two planar conformers are possible, with the O-H bond pointing towards either of the adjacent fluorine atoms.
Methylthio Group Rotation: The methyl group of the methylthio substituent can also rotate. The preferred orientation will be influenced by steric interactions with the adjacent fluorine atoms and the hydroxyl group.
It is hypothesized that the global minimum energy conformer would feature a planar arrangement of the hydroxyl group, with the methyl group of the methylthio substituent oriented to minimize steric hindrance.
Energy Barriers and Dynamics of Internal Rotation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the energy barriers associated with internal rotations.
C-O Bond Rotation: Studies on halogenated aromatic alcohols have shown that substituents significantly influence the rotational barrier of the C-O bond. The presence of electron-withdrawing fluorine atoms adjacent to the hydroxyl group in 3,5-Difluoro-4-(methylthio)phenol is expected to increase the energy barrier for rotation compared to unsubstituted phenol. This is due to the stabilization of the planar form through intramolecular interactions.
C-S Bond Rotation: The barrier to rotation for the methylthio group is also a key dynamic feature. The energy profile of this rotation would reveal the energetic cost of moving the methyl group past the bulky fluorine atoms.
A hypothetical potential energy surface scan for the rotation of the hydroxyl and methylthio groups would reveal the low-energy pathways and the transition states connecting the stable conformers.
Analysis of Intramolecular Non-Covalent Interactions
The conformational preferences of 3,5-Difluoro-4-(methylthio)phenol are governed by a delicate balance of intramolecular non-covalent interactions.
Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the hydroxyl hydrogen and one of the adjacent fluorine atoms (O-H···F). The strength of this interaction would influence the preferred orientation of the hydroxyl group.
Halogen Bonding: While less common, the fluorine atoms could potentially act as halogen bond donors or acceptors in specific conformations.
Chalcogen Bonding: The sulfur atom of the methylthio group can participate in chalcogen bonding, a non-covalent interaction involving a Group 16 element. This could involve an interaction between the electron-rich region of the sulfur and an electron-deficient region of the molecule.
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be instrumental in identifying and characterizing these subtle but structurally significant interactions.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry provides invaluable insights into how chemical reactions occur, allowing for the mapping of reaction pathways and the identification of high-energy transition states.
Elucidation of Proposed Reaction Pathways and Rate-Determining Steps
For 3,5-Difluoro-4-(methylthio)phenol, several reaction types could be investigated computationally:
Electrophilic Aromatic Substitution: The fluorine and methylthio groups will influence the regioselectivity of electrophilic attack on the aromatic ring. Computational modeling could predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes.
Oxidation of the Thioether: The methylthio group is susceptible to oxidation. Theoretical calculations can elucidate the mechanism of its oxidation to the corresponding sulfoxide (B87167) and sulfone, identifying the transition states and intermediates involved.
For any proposed reaction, the rate-determining step, which is the step with the highest energy barrier, can be identified through transition state searching algorithms.
Computational Design and Prediction of Novel Chemical Reactions
Beyond studying known reactions, computational chemistry can be a tool for discovery. By simulating the interaction of 3,5-Difluoro-4-(methylthio)phenol with various reagents under different conditions, it is possible to predict novel and potentially useful chemical transformations. For example, computational screening could identify catalysts that selectively promote a desired reaction pathway while inhibiting side reactions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
No research data is currently available in the public domain to populate this section.
Table 1: Investigated Parameters in Molecular Dynamics Simulations
No data available.
Table 2: Summary of Key Research Findings from Molecular Dynamics Simulations
No data available.
Potential Applications and Materials Science Relevance of 3,5 Difluoro 4 Methylthio Phenol
A Key Building Block in Advanced Organic Synthesis
The strategic placement of fluorine atoms and a sulfur linkage on a phenolic ring makes 3,5-Difluoro-4-(methylthio)phenol a highly attractive precursor in multi-step organic synthesis.
Precursor for Complex Fluorinated Aromatic Systems and Heterocycles
The presence of fluorine atoms on an aromatic ring is known to significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This makes fluorinated compounds highly sought after in medicinal chemistry and materials science. The compound 3,5-Difluoro-4-(methylthio)phenol can serve as a foundational element for creating more complex fluorinated systems. The phenolic hydroxyl group can be readily converted into a non-nucleophilic triflate group, which is an excellent leaving group for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide variety of substituents at the 1-position, leading to a diverse library of polysubstituted fluorinated aromatic compounds.
Furthermore, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. These electron-withdrawing groups would further activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) of the fluorine atoms, a common strategy for the synthesis of highly substituted aromatic rings that are otherwise difficult to access. The inherent reactivity of the phenol (B47542) and thioether functionalities also opens pathways to various cyclization reactions, yielding novel fluorinated and sulfur-containing heterocycles such as benzofurans, benzothiophenes, and their derivatives. The synthesis of complex heterocyclic systems is a cornerstone of drug discovery and development.
Synthesis of Functionalized Biologically Active Scaffolds
Excluding any discussion of its own biological activity, 3,5-Difluoro-4-(methylthio)phenol is an ideal starting material for the synthesis of scaffolds that are frequently found in biologically active molecules. The phenolic moiety is a common feature in many natural products and synthetic drugs. It can act as a hydrogen bond donor and acceptor, and its acidity can be finely tuned by the adjacent fluorine atoms.
The difluorinated phenyl ring is a bioisostere for other aromatic systems and can be used to modulate the physicochemical properties of a lead compound. The introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The methylthio group offers another point of diversification. It can be involved in metal coordination or, as mentioned, be oxidized to create sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry. The ability to perform selective modifications at the hydroxyl, thioether, and aromatic fluorine positions makes this compound a versatile platform for creating diverse molecular architectures for screening in drug discovery programs. For instance, by analogy with other substituted phenols used in Suzuki reactions, this compound could be coupled with various boronic acids to generate a wide array of biaryl structures, which are privileged scaffolds in medicinal chemistry. nih.gov
Applications in Functional Materials Development
The unique combination of a polarizable sulfur atom, highly electronegative fluorine atoms, and a reactive phenol group suggests that 3,5-Difluoro-4-(methylthio)phenol could be a valuable component in the design of novel functional materials.
Liquid Crystalline Materials Development
Fluorinated compounds are of paramount importance in the field of liquid crystals (LCs), primarily used in display technologies. rsc.org The incorporation of fluorine atoms into a mesogenic (liquid crystal-forming) molecule can have a profound impact on its properties, such as the dielectric anisotropy, viscosity, and mesophase stability. rsc.orgnih.gov The strong dipole moment of the C-F bond can contribute to a large and positive dielectric anisotropy, which is a key requirement for the operation of twisted nematic and in-plane switching liquid crystal displays.
Derivatives of 3,5-Difluoro-4-(methylthio)phenol could be designed as new liquid crystalline materials. By esterifying the phenolic hydroxyl group with a long-chain carboxylic acid or another mesogenic core, it is conceivable to create molecules with the requisite rod-like shape to exhibit liquid crystalline phases. The 3,5-difluoro substitution pattern would contribute to the desired high dielectric anisotropy, while the lateral methylthio group would influence the melting point and the type of mesophase formed. The polarizable sulfur atom could also enhance the birefringence of the material, another important parameter for display applications.
Specialty Polymers and Resins with Enhanced Thermal and Chemical Properties
Fluoropolymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. 3,5-Difluoro-4-(methylthio)phenol could serve as a monomer or an intermediate in the synthesis of high-performance polymers. The phenolic group is a versatile handle for polymerization reactions. For example, it can undergo condensation polymerization with formaldehyde (B43269) to produce phenolic resins (novolacs or resols) with enhanced properties imparted by the fluorine and sulfur content.
Alternatively, it could be used to synthesize polyethers, polyesters, or polycarbonates. The resulting polymers would be expected to exhibit improved thermal stability and resistance to chemical attack due to the strong C-F bonds. The presence of the sulfur atom could also lead to polymers with interesting optical properties or enhanced adhesion to certain substrates. Such specialty polymers could find applications in demanding environments, for example, as coatings, sealants, or insulators in the aerospace, automotive, and electronics industries.
Future Perspectives and Emerging Research Directions for 3,5 Difluoro 4 Methylthio Phenol
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While 3,5-Difluoro-4-(methylthio)phenol itself is achiral, its derivatives could be rendered chiral for various applications. Future research could focus on the asymmetric synthesis of such chiral derivatives.
One potential approach involves the asymmetric functionalization of the methylthio group. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) would create a stereocenter. The development of catalytic asymmetric oxidation methods would be crucial to selectively produce one enantiomer of the corresponding sulfoxide. Chiral catalysts, such as those based on titanium or vanadium complexes with chiral ligands, could be explored for this purpose.
Another avenue lies in the asymmetric dearomatization of the phenolic ring. Although challenging, this would create multiple stereocenters and open up access to novel three-dimensional molecular scaffolds. Catalytic asymmetric dearomatization of phenols is a growing field, and methodologies developed for other phenolic substrates could potentially be adapted to 3,5-Difluoro-4-(methylthio)phenol.
Furthermore, the synthesis of derivatives where a chiral substituent is introduced at the methyl group of the thioether or appended to the phenolic oxygen could be explored. The development of stereoselective C-H functionalization or etherification reactions would be key to achieving these transformations. The synthesis of enantiopure thiols and thioethers is of significant interest, and organocatalytic approaches have shown promise for related transformations. beilstein-journals.orgnih.gov For example, a chiral phosphoric acid could potentially catalyze an asymmetric transformation involving the thioether moiety. nih.gov
The successful development of these asymmetric methodologies would provide access to a library of chiral derivatives of 3,5-Difluoro-4-(methylthio)phenol, which could then be screened for enhanced biological activity or unique material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery
The synthesis of 3,5-Difluoro-4-(methylthio)phenol and its derivatives could be significantly advanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for high-throughput screening of reaction conditions and derivative libraries.
Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for handling hazardous reagents and highly exothermic reactions that may be involved in the synthesis of fluorinated compounds. beilstein-journals.orgresearchgate.net The direct fluorination of aromatic compounds, for instance, can be carried out more safely and efficiently in a flow microreactor system. beilstein-journals.orgresearchgate.net The synthesis of 3,5-Difluoro-4-(methylthio)phenol likely involves multiple steps, including fluorination, and potentially the introduction of the methylthio group via nucleophilic aromatic substitution. Each of these steps could be optimized and integrated into a continuous flow process.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of 3,5-Difluoro-4-(methylthio)phenol Derivatives
| Parameter | Batch Chemistry | Flow Chemistry | Potential Impact on 3,5-Difluoro-4-(methylthio)phenol Synthesis |
| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes, better heat and mass transfer | Safer handling of fluorinating agents and other reactive intermediates. beilstein-journals.org |
| Reaction Time | Often requires long reaction times for completion | Significantly reduced reaction times due to efficient mixing and heat transfer | Faster optimization and production cycles. nih.gov |
| Scalability | Scaling up can be challenging and require re-optimization | Straightforward scaling by running the reactor for longer times or using parallel reactors | More seamless transition from laboratory-scale synthesis to pilot-plant production. |
| Process Control | Difficult to precisely control temperature, pressure, and mixing | Precise control over reaction parameters | Improved yields and selectivities, and reduced byproduct formation. |
Automated synthesis platforms, integrated with flow reactors, could enable the rapid generation of a library of derivatives of 3,5-Difluoro-4-(methylthio)phenol. By systematically varying starting materials and reaction conditions, a large number of novel compounds could be synthesized and screened for desired properties, accelerating the discovery of new drug candidates or materials.
Exploration of Bio-orthogonal and Click Chemistry Applications for Modular Assembly
The functional groups present in 3,5-Difluoro-4-(methylthio)phenol—the phenol (B47542), the thioether, and the fluorinated aromatic ring—offer multiple handles for derivatization using bio-orthogonal and click chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for the modular assembly of complex molecular architectures and for biological applications. acs.orgwikipedia.org
The phenolic hydroxyl group can be readily converted into other functional groups suitable for click chemistry, such as an alkyne or an azide, through etherification. These modified derivatives could then be conjugated to other molecules of interest, such as peptides, polymers, or fluorescent dyes, using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
The thioether linkage also presents opportunities for derivatization. Thioethers can participate in various reactions, including oxidation to sulfoxides and sulfones, and alkylation to form sulfonium (B1226848) salts. Furthermore, thiol-ene and thiol-yne click reactions are powerful tools for the formation of thioether bonds and could be used in the synthesis of derivatives of 3,5-Difluoro-4-(methylthio)phenol. researchgate.net While the methylthio group is already present, its reactivity could be harnessed for further functionalization. For instance, selective oxidation to a sulfoxide could introduce a chiral center and a more polar functional group.
The development of bio-orthogonal reaction schemes involving 3,5-Difluoro-4-(methylthio)phenol could enable its use as a scaffold for creating complex molecular probes for chemical biology studies or for the construction of novel drug-conjugates. The reaction of thiols with maleimides to form stable thioether bonds is a widely used bioconjugation strategy. nih.gov
Advanced In-situ Spectroscopic Characterization Techniques for Reaction Monitoring
A detailed understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of 3,5-Difluoro-4-(methylthio)phenol is crucial for process optimization and the development of robust synthetic protocols. Advanced in-situ spectroscopic techniques can provide real-time insights into these processes.
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be a particularly powerful tool for monitoring reactions involving this compound. wiley.com In-situ ¹⁹F NMR could be used to track the consumption of fluorinated starting materials and the formation of fluorinated products and intermediates in real-time. This would allow for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of reaction conditions.
Other in-situ techniques such as ¹H and ¹³C NMR, as well as infrared (IR) and Raman spectroscopy, could also provide valuable information. nih.govresearchgate.net For example, in-situ IR spectroscopy could monitor the disappearance of the phenolic O-H stretch during an etherification reaction. The use of high-pressure NMR tubes would allow for the study of reactions under elevated temperatures and pressures, which may be necessary for some transformations. wiley.com
Table 2: Potential In-situ Spectroscopic Techniques for Studying 3,5-Difluoro-4-(methylthio)phenol Reactions
| Spectroscopic Technique | Information Provided | Potential Application |
| ¹⁹F NMR | Real-time monitoring of fluorine-containing species. | Tracking the progress of fluorination reactions and reactions of the fluorinated aromatic ring. wiley.com |
| ¹H NMR | Real-time monitoring of proton-containing species. | Following changes in the aromatic and methylthio protons during reactions. |
| ¹³C NMR | Real-time monitoring of the carbon skeleton. | Observing changes in the carbon environment of the aromatic ring and methylthio group. acs.org |
| In-situ IR/Raman | Real-time monitoring of functional group transformations. | Tracking changes in the phenolic OH group and other functional groups during derivatization. |
By combining these in-situ techniques with kinetic modeling, a comprehensive understanding of the reaction landscape for 3,5-Difluoro-4-(methylthio)phenol could be developed, leading to more efficient and controlled synthetic processes.
Synergistic Experimental and Computational Approaches for Predictive Chemical Design
The integration of computational chemistry with experimental studies can significantly accelerate the design and discovery of new molecules with desired properties. For 3,5-Difluoro-4-(methylthio)phenol, computational methods can be used to predict a range of properties and to guide the synthesis of new derivatives.
Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and spectroscopic signatures. nih.govresearchgate.net This information can be used to understand the structure-property relationships of 3,5-Difluoro-4-(methylthio)phenol and its derivatives. For instance, DFT could be used to calculate the pKa of the phenolic proton, the bond dissociation energies, and the ¹⁹F NMR chemical shifts. nih.govacs.orgacs.org
Furthermore, computational modeling can be used to predict the reactivity of 3,5-Difluoro-4-(methylthio)phenol in various chemical reactions. By calculating reaction pathways and activation energies, it may be possible to predict the feasibility of a proposed synthetic route and to identify potential side reactions. This predictive power can save significant experimental time and resources.
A synergistic approach, where computational predictions are used to generate hypotheses that are then tested experimentally, would be a powerful strategy for exploring the chemical space around 3,5-Difluoro-4-(methylthio)phenol. The experimental results would, in turn, be used to refine and improve the computational models, creating a feedback loop that drives innovation.
Sustainability and Economic Viability in Large-Scale Production and Applications
For 3,5-Difluoro-4-(methylthio)phenol to find widespread application, its large-scale production must be both sustainable and economically viable. Future research should therefore focus on developing green and cost-effective synthetic routes.
The choice of fluorinating agent is a key consideration for the sustainability of the synthesis. Traditional fluorinating agents are often hazardous and produce significant amounts of waste. The development of greener fluorination methods, such as those that use less toxic reagents or employ catalytic approaches, would be highly beneficial. numberanalytics.comnumberanalytics.combenthamdirect.com
The economic viability of producing 3,5-Difluoro-4-(methylthio)phenol will depend on the cost of starting materials, the efficiency of the synthesis, and the market demand for the final product and its derivatives. As a specialty chemical, its value will likely be determined by the unique properties and performance it offers in specific applications, such as pharmaceuticals or advanced materials. chemengconsulting.cominvestmerced.comuiowa.educoface.com The higher profit margins associated with specialty chemicals can justify more complex and costly manufacturing processes compared to commodity chemicals. chemengconsulting.com
Future research should include a thorough techno-economic analysis of any proposed large-scale synthesis of 3,5-Difluoro-4-(methylthio)phenol. This analysis should consider not only the direct costs of production but also the environmental impact and the potential for recycling and waste valorization.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,5-Difluoro-4-(methylthio)phenol, and how can reaction purity be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a leaving group (e.g., nitro or halogen) at the 4-position of 3,5-difluorophenol with a methylthio (-SCH₃) group. Key steps include:
- Substrate preparation : Start with 3,5-difluoro-4-nitro- or 3,5-difluoro-4-chlorophenol.
- Methylthio introduction : React with sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere at 60–80°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : Confirm structure via ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How do electronic effects of fluorine and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine atoms at the 3- and 5-positions activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. The methylthio group (-SCH₃) at the 4-position acts as a weak electron donor via resonance, creating a regioselective environment:
- Suzuki coupling : The methylthio group directs coupling to the 2- or 6-position due to steric and electronic effects. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O .
- Buchwald–Hartwig amination : Fluorine substituents enhance oxidative addition of Pd catalysts. Optimize with Xantphos ligand and Cs₂CO₃ base in toluene .
- Kinetic analysis : Monitor reaction progress via HPLC to identify intermediates and adjust stoichiometry .
Basic: What spectroscopic and analytical techniques are critical for characterizing 3,5-Difluoro-4-(methylthio)phenol?
Answer:
- ¹⁹F NMR : Quantify fluorine environments (δ -110 to -120 ppm for ortho/para-F) and confirm substitution pattern .
- ¹H NMR : Identify methylthio protons (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, doublet due to F coupling) .
- HRMS : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular ion [M+H]⁺ or [M-H]⁻ peaks.
- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers address discrepancies in reported reaction yields for derivatives of this compound?
Answer:
Contradictions in yields often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor SNAr but may decompose sensitive intermediates. Compare with less polar solvents (THF) .
- Catalyst loading : For Pd-mediated reactions, test 1–5 mol% catalyst to balance cost and efficiency.
- Temperature gradients : Use microwave-assisted synthesis for consistent heating and reduced side reactions .
- Byproduct analysis : Employ LC-MS to identify competing pathways (e.g., demethylation or oxidation of -SCH₃) .
Basic: What safety protocols are essential when handling 3,5-Difluoro-4-(methylthio)phenol?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the methylthio group .
- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
Advanced: What is the role of the methylthio substituent in modulating biological activity for medicinal chemistry applications?
Answer:
The methylthio group enhances:
- Lipophilicity : Increases logP, improving membrane permeability (measured via octanol/water partitioning) .
- Metabolic stability : Resists oxidative degradation compared to -SH or -OH groups (assess via microsomal stability assays) .
- Target binding : Acts as a hydrogen bond acceptor in enzyme active sites (e.g., kinase inhibitors). Use molecular docking studies with AutoDock Vina to validate interactions .
Basic: How can researchers determine the acidity (pKa) of 3,5-Difluoro-4-(methylthio)phenol?
Answer:
- Potentiometric titration : Dissolve the compound in 50% aqueous ethanol and titrate with 0.1 M NaOH. Monitor pH shifts to identify pKa (~8–9 due to electron-withdrawing F and -SCH₃ groups) .
- UV-Vis spectroscopy : Measure absorbance changes at λmax (270–290 nm) during titration with a pH-sensitive dye .
Advanced: What computational methods predict the regioselectivity of electrophilic attacks on this compound?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Fluorine atoms create electron-deficient regions, directing electrophiles to the 2- or 6-position .
- Hammett substituent constants : σmeta (F) = +0.34 and σpara (-SCH₃) = -0.05 predict meta/para-directing effects .
Basic: What are the thermal stability and decomposition profiles of this compound?
Answer:
- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂). Decomposition onset occurs at ~200°C, releasing SO₂ (detected via FTIR gas analysis) .
- Isothermal stability : Store at 40°C for 4 weeks; monitor purity via HPLC to assess shelf life .
Advanced: How does this compound serve as a precursor for photoactive materials?
Answer:
- Fluorophore synthesis : React with acrylate esters to form conjugated systems (λem = 350–400 nm). Test quantum yield using integrating sphere .
- OLED applications : Incorporate into host-guest emitters for blue-light devices. Optimize with time-dependent DFT (TD-DFT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
